5,6,7,8-Tetrahydroquinolin-8-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

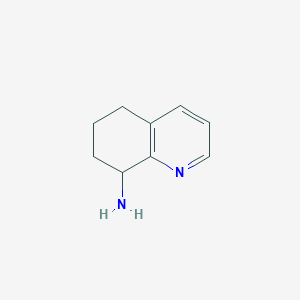

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463255 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298181-83-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of 5,6,7,8-tetrahydroquinolin-8-amine. This versatile heterocyclic amine serves as a crucial intermediate in the development of various therapeutic agents. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of synthetic workflows and relevant biological pathways to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a bicyclic organic compound featuring a quinoline core structure where the pyridine ring is fused to a fully saturated cyclohexane ring, with an amine substituent at the 8-position. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The partially saturated heterocyclic ring and the presence of a primary amine group provide a valuable scaffold for the synthesis of diverse derivatives with a range of pharmacological activities. Notably, derivatives of this compound have shown promise as potent antagonists of the CXCR4 receptor, a key player in cancer progression and immune responses, as well as exhibiting antiproliferative and anti-inflammatory properties.[1][2] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Synthesis of this compound

The most common and effective route for the synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroquinolin-8-one oxime. The precursor, 5,6,7,8-tetrahydroquinolin-8-one, can be synthesized through various methods, including the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline.[3]

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one Oxime

This protocol is adapted from procedures for analogous compounds.[4]

-

Materials:

-

5,6,7,8-Tetrahydroquinolin-8-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 5,6,7,8-tetrahydroquinolin-8-one (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) to the solution.

-

Stir the mixture and reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and add water to precipitate the product.

-

Allow the mixture to stand, preferably overnight, to ensure complete crystallization.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydroquinolin-8-one oxime.

-

Experimental Protocol: Reduction of 5,6,7,8-Tetrahydroquinolin-8-one Oxime to this compound

This protocol is based on the catalytic hydrogenation of related oximes.[5]

-

Materials:

-

5,6,7,8-Tetrahydroquinolin-8-one oxime

-

Palladium on activated charcoal (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Charge a hydrogenation vessel with 5,6,7,8-tetrahydroquinolin-8-one oxime and the solvent (e.g., ethanol).

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [5] |

| Molecular Weight | 148.21 g/mol | [5] |

| Boiling Point | 277.3 °C at 760 mmHg | [5] |

| Density | 1.081 g/cm³ | [5] |

| pKa (Predicted) | 8.93 ± 0.20 | [5] |

| LogP | 2.118 | [5] |

| Flash Point | 146 °C | [5] |

| Refractive Index | 1.565 | [5] |

| Storage Temperature | 2–8 °C under inert gas | [5] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated carbocyclic ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the protons. A proton NMR spectrum for this compound is available in the ChemicalBook database.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, differentiating between the aromatic and aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the pyridine ring.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can be used to confirm its structure.

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated significant biological activity, particularly as antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[2] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways involved in cell proliferation, survival, and migration.[7][8][9] Dysregulation of the CXCR4/CXCL12 axis is implicated in various diseases, including cancer metastasis and inflammatory disorders.[9]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.[8] This initiates a cascade of intracellular events:

-

Gαi-dependent pathway: The dissociation of the G-protein into Gαi and Gβγ subunits leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream kinases such as the mitogen-activated protein kinases (MAPKs), including ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promote cell survival and proliferation.[8][9][10]

-

G-protein-independent pathway: CXCR4 can also signal independently of G-proteins through the recruitment of β-arrestin, which can mediate receptor internalization and also act as a scaffold for other signaling proteins.[11] Additionally, upon ligand binding, CXCR4 can associate with and activate Janus kinases (JAKs), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[7][11]

CXCR4 Signaling Pathway Diagram

Caption: The CXCR4 signaling pathway.

Characterization Workflow

The following workflow outlines the key steps for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its derivatives have shown significant potential, particularly as modulators of the CXCR4 signaling pathway. This technical guide provides essential information for researchers working with this compound, from detailed synthetic protocols to an understanding of its biological context. Further exploration of the structure-activity relationships of its derivatives will likely lead to the discovery of new and improved drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound(298181-83-6) 1H NMR spectrum [chemicalbook.com]

- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abeomics.com [abeomics.com]

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

An In-depth Technical Guide to the Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

For researchers, scientists, and professionals in drug development, (R)-5,6,7,8-tetrahydroquinolin-8-amine is a crucial chiral building block. This guide provides a comprehensive overview of its synthesis, focusing on two prominent methodologies: enzymatic kinetic resolution and asymmetric synthesis via catalytic hydrogenation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate practical application.

This widely-used method leverages the stereoselectivity of enzymes to resolve a racemic mixture of 5,6,7,8-tetrahydroquinolin-8-ol. The key steps involve the enzymatic acylation of the racemic alcohol, separation of the resulting ester and unreacted alcohol, followed by hydrolysis and conversion to the desired amine.

Experimental Protocol

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol [1][2]

-

Reaction Setup: In a suitable reaction vessel, dissolve (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent) in isopropyl ether (i-Pr₂O) to a final concentration of 25 mM.[2]

-

Addition of Reagents: Add vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight).[2]

-

Reaction Conditions: Stir the mixture at 60°C for 30 hours.[2]

-

Monitoring: The reaction progress can be monitored by HPLC using a chiral column (e.g., Daicel AD-RH) with a mobile phase of 20% CH₃CN in H₂O at a flow rate of 1.0 mL/min.[2]

-

Work-up: After the reaction, remove the lipase and molecular sieves by filtration through a celite pad.[2]

-

Purification: Concentrate the filtrate under vacuum and separate the (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel chromatography.[3]

Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [2]

-

Reaction Setup: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) in methanol (MeOH) to a final concentration of 160 mM.[2]

-

Addition of Base: Add potassium carbonate (K₂CO₃) (4 equivalents).[2]

-

Reaction Conditions: Stir the mixture at room temperature for 2 hours.[2]

-

Work-up: Remove the methanol under vacuum. Treat the residue with water and extract with ethyl acetate. Wash the organic phase twice with brine and dry over anhydrous Na₂SO₄.[2]

-

Purification: Evaporate the solvent and purify the resulting (R)-5,6,7,8-Tetrahydroquinolin-8-ol by column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent.[2]

Part C: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-5,6,7,8-Tetrahydroquinolin-8-amine [3]

-

Mesylation and Azidation: To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in CH₂Cl₂ (to a final concentration of 60 mM) at 0°C, add 4-dimethylaminopyridine (DMAP) (6 equivalents), methanesulfonyl chloride (MsCl) (4 equivalents), and sodium azide (NaN₃) (50 equivalents).[2][3] Stir the mixture at room temperature for 30 minutes, then add DMSO and continue stirring for 6 hours.[3]

-

Work-up: Quench the reaction with water and extract with a mixture of ethyl acetate and hexane. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification of Azide: Purify the product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.[3]

-

Reduction to Amine: Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 equivalent) in anhydrous ethanol (to a final concentration of 140 mM).[2] Add 5% mol of Palladium on carbon (Pd/C).[2]

-

Hydrogenation: Stir the mixture for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.[2]

-

Final Purification: Remove the Pd/C by filtration through a celite pad and concentrate the filtrate in vacuum to obtain (R)-5,6,7,8-Tetrahydroquinolin-8-amine as a pale-yellow oil.[2]

Quantitative Data

| Step | Product | Yield |

| Enzymatic Resolution | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | ~45% |

| Hydrolysis | (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 88% |

| Azidation | (R)-8-azido-5,6,7,8-tetrahydroquinoline | 89% |

| Reduction | (R)-5,6,7,8-Tetrahydroquinolin-8-amine | 97% |

Workflow Diagram

Caption: Workflow for the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine via enzymatic kinetic resolution.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric synthesis offers a more direct route to the enantiomerically pure product without the need for resolving a racemic mixture. One of the most promising methods is the asymmetric hydrogenation of a suitable quinoline precursor using a chiral catalyst. While a specific protocol for the direct synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine is not extensively detailed in the literature, a proposed methodology based on analogous transformations is presented below. This approach typically involves the use of chiral ruthenium or iridium catalysts.

Proposed Experimental Protocol

This protocol is a proposed methodology based on the asymmetric hydrogenation of quinoline derivatives.[4]

-

Precursor Synthesis: Synthesize 8-aminoquinoline from a suitable starting material.

-

Catalyst Preparation: In a glovebox, prepare the chiral catalyst solution by dissolving the chiral catalyst (e.g., a Ru(II) or Ir(I) complex with a chiral ligand) in a degassed solvent.

-

Reaction Setup: In a high-pressure autoclave, dissolve the 8-aminoquinoline precursor in a suitable degassed solvent (e.g., methanol, toluene, or ethanol).

-

Hydrogenation: Add the catalyst solution to the substrate solution. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (typically 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-80°C) for a specified time (e.g., 12-48 hours).

-

Work-up: After the reaction, carefully depressurize the autoclave. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield (R)-5,6,7,8-tetrahydroquinolin-8-amine. The enantiomeric excess can be determined by chiral HPLC analysis.

Key Parameters for Optimization

| Parameter | Typical Range/Options | Impact on Reaction |

| Catalyst | Chiral Ru or Ir complexes with ligands like BINAP, MeO-BIPHEP, or phosphine-free diamine ligands. | Determines enantioselectivity and reaction efficiency. |

| Solvent | Methanol, Ethanol, Toluene, Dioxane. | Can influence enantioselectivity and reaction rate. |

| Hydrogen Pressure | 10 - 50 atm. | Affects reaction rate. |

| Temperature | 25 - 80 °C. | Influences reaction rate and potentially selectivity. |

| Substrate/Catalyst Ratio | 100:1 to 1000:1. | Affects catalyst efficiency and cost-effectiveness. |

Logical Relationship Diagram

Caption: Logical pathway for the asymmetric synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Conclusion

This guide has detailed two primary synthetic routes to (R)-5,6,7,8-tetrahydroquinolin-8-amine. The enzymatic kinetic resolution is a well-established and reliable method with detailed, published protocols. Asymmetric hydrogenation presents a more modern and potentially more efficient alternative, although further research and development are needed to establish a specific, optimized protocol for this particular molecule. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired enantiopurity.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Characterization of 5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 5,6,7,8-tetrahydroquinolin-8-amine, a key building block in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, outlines relevant experimental protocols, and presents a typical synthetic workflow.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Although specific spectral data for this compound is not widely published, data for the closely related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine provides valuable expected chemical shift ranges.

Table 1: 1H and 13C NMR Data for 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine [1]

| Assignment | 1H NMR (300 MHz, CDCl3) δ (ppm) | 13C NMR (75 MHz, CDCl3) δ (ppm) |

| CH (aromatic) | 8.40 (d, J = 4.6 Hz, 1H) | 157.23 |

| CH (aromatic) | 7.39 (d, J = 7.6 Hz, 1H) | 146.86 |

| CH (aromatic) | 7.05 (dd, J = 7.7, 4.7 Hz, 1H) | 136.89 |

| C (aromatic) | - | 132.46 |

| C (aromatic) | - | 121.86 |

| CH-NH2 | 3.67 (t, J = 5.2 Hz, 1H) | 59.56 |

| CH2 | 2.50-2.78 (m, 3H) | 34.26 |

| CH2 | 2.10-2.18 (m, 1H) | 28.85 |

| CH2 | 1.93-2.01 (m, 1H) | 27.82 |

| CH2 | 1.69-1.81 (m, 2H) | 19.55 |

| CH3 | 2.53 (s, 3H) | - |

Note: The spectrum of the unsubstituted this compound would lack the singlet at 2.53 ppm and the corresponding methyl carbon signal. The aromatic protons would likely exhibit a more standard quinoline splitting pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for separating its enantiomers if a chiral synthesis is performed. While a specific method for the racemic amine is not detailed in the available literature, a method for the chiral separation of its precursor, 5,6,7,8-tetrahydroquinolin-8-ol, offers a strong starting point.

Table 2: Chiral HPLC Method for a Precursor of this compound [1]

| Parameter | Value |

| Compound | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol |

| Column | Daicel AD-RH |

| Mobile Phase | 20% CH3CN in H2O |

| Flow Rate | 1.0 mL/min |

| Detection | Not specified (typically UV detection at a wavelength such as 254 nm would be appropriate) |

| Retention Times | (R)-OAc: 10.8 min, (S)-OH: 13.5 min |

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results and for the successful synthesis of the target compound.

NMR Spectroscopy Protocol

Objective: To obtain 1H and 13C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Acquire the 1H NMR spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the 13C NMR spectrum.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

HPLC Analysis Protocol (Proposed)

Objective: To assess the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or formic acid

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV detector

Procedure:

-

Prepare the mobile phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% ACN

-

-

Prepare a sample solution of this compound in a suitable solvent (e.g., a mixture of water and ACN) at a concentration of approximately 1 mg/mL.

-

Set up the HPLC system with a gradient elution method (e.g., starting with 5% B, ramping to 95% B over 15 minutes).

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a suitable wavelength (e.g., 254 nm).

-

Inject the sample solution and record the chromatogram.

-

Analyze the chromatogram to determine the purity of the sample by integrating the peak areas.

Synthesis Workflow

The synthesis of racemic this compound is commonly achieved through the reductive amination of 5,6,7,8-tetrahydroquinolin-8-one. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.

Caption: Synthetic workflow for racemic this compound.

Synthesis Protocol: Reductive Amination of 5,6,7,8-Tetrahydroquinolin-8-one

Objective: To synthesize racemic this compound.

Materials:

-

5,6,7,8-Tetrahydroquinolin-8-one

-

Ammonium acetate (NH4OAc)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5,6,7,8-tetrahydroquinolin-8-one in methanol, add ammonium acetate in excess.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

An In-depth Spectroscopic Analysis of 5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6,7,8-tetrahydroquinolin-8-amine, a key intermediate in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the expected spectroscopic data and outlines the experimental protocols for the characterization of this compound and its derivatives.

Introduction

Spectroscopic Data

The following tables summarize the key spectroscopic data for a derivative of the target compound, providing an expected range and pattern for the spectroscopic signatures of this compound.

Table 1: ¹H NMR Spectroscopic Data of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.40 | d | 1H | H-2 (aromatic) |

| 7.39 | d | 1H | H-4 (aromatic) |

| 7.05 | dd | 1H | H-3 (aromatic) |

| 3.67 | t | 1H | H-8 |

| 2.50-2.78 | m | 3H | H-5, NH₂ |

| 2.53 | s | 3H | -CH₃ |

| 2.10-2.18 | m | 1H | H-7 |

| 1.93-2.01 | m | 1H | H-7 |

| 1.69-1.81 | m | 2H | H-6 |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

| Chemical Shift (δ) ppm | Assignment |

| 157.23 | C-8a |

| 146.86 | C-2 |

| 136.89 | C-4 |

| 132.46 | C-4a |

| 121.86 | C-3 |

| 59.56 | C-8 |

| 34.26 | C-5 |

| 28.85 | C-7 |

| 27.82 | C-6 |

| 19.55 | -CH₃ |

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: Mass Spectrometry Data for a Derivative of this compound

| Ionization Mode | Calculated m/z | Found m/z | Ion |

| ESI⁺ | 162.1 | 163.2 | [M+H]⁺ |

Data for 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine[1]

Table 4: Infrared (IR) Spectroscopy Data of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

| Wavenumber (cm⁻¹) | Assignment |

| 3333.9 | N-H stretch (amine) |

| 3049.6 | C-H stretch (aromatic) |

| 2926.7, 2855.2 | C-H stretch (aliphatic) |

| 1648.1 | C=N stretch (aromatic) |

| 1575.3 | C=C stretch (aromatic) |

| 1444.5, 1428.1 | C-H bend (aliphatic) |

| 782.2 | C-H out-of-plane bend (aromatic) |

Technique: Not specified[1]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Transition | Chromophore |

| ~234 | π-π | Quinoline ring |

| ~308 | n-π | Quinoline ring |

Expected absorption maxima based on the quinoline chromophore in a polar solvent.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be adapted for the specific analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

-

-

Instrumentation and Data Acquisition:

-

The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

3.2 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For Electrospray Ionization (ESI), the solution can be directly infused into the mass spectrometer.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization to increase its volatility.

-

-

Instrumentation and Data Acquisition:

-

For ESI-MS, the sample solution is introduced into the ion source where it is nebulized and ionized. The ions are then guided into the mass analyzer.

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation and Data Acquisition:

-

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or the pure solvent/KBr) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

A quartz cuvette with a 1 cm path length is typically used.

-

-

Instrumentation and Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is commonly used.

-

A baseline is recorded with the cuvette filled with the pure solvent.

-

The sample solution is then placed in the sample beam, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for this compound).

-

The spectrum is plotted as absorbance versus wavelength (nm), and the wavelengths of maximum absorbance (λmax) are identified.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6,7,8-tetrahydroquinolin-8-amine and its derivatives, compounds of significant interest in medicinal chemistry due to their roles as antagonists for crucial signaling proteins like the C5a and CXCR4 receptors. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction

This compound and its analogs are pivotal structural motifs found in a variety of biologically active compounds. Their derivatives have shown promise as potent antagonists of the C5a receptor, implicated in inflammatory diseases, and the CXCR4 receptor, which plays a role in cancer progression and HIV entry. The development of efficient and stereoselective synthetic routes to access these molecules is therefore a critical area of research in drug discovery and development. This guide will explore several key synthetic strategies, including catalytic hydrogenation, asymmetric synthesis, and enzymatic resolution.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: direct reduction of the quinoline core and stereoselective methods to obtain specific enantiomers.

Catalytic Hydrogenation of Quinolines

A primary method for the synthesis of the tetrahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline precursor. This method is often efficient but can lack stereoselectivity if not carefully controlled.

General Reaction Scheme:

Key parameters that influence the outcome of the reaction include the choice of catalyst, solvent, temperature, and hydrogen pressure. Deviations from optimal conditions can lead to incomplete reactions or the formation of byproducts.[1]

Asymmetric Synthesis and Enantioselective Methods

Achieving high enantioselectivity is crucial for the synthesis of chiral amines for pharmaceutical applications. Several strategies can be employed to favor the formation of a desired enantiomer of this compound.

-

Chiral Catalysts: The use of chiral catalysts is a principal method for asymmetric synthesis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in metal complexes for asymmetric transfer hydrogenation.[1] For instance, chiral Ru-diamine complexes have been shown to be highly effective for the asymmetric hydrogenation of quinoline substrates.[2][3]

-

Enzymatic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic intermediates. For example, lipase from Candida antarctica can be used for the kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a precursor to the desired amine.[4]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic approaches to this compound and its derivatives.

Table 1: Catalytic Hydrogenation Conditions

| Starting Material | Catalyst | Solvent | Temperature (°C) | H2 Pressure (atm) | Yield (%) | Reference |

| Quinoline | Ru-diamine complex | Ionic Liquid | Room Temp | - | High | [2][3] |

| Quinoline | - | - | 60-70 | 8-12 | - | [1] |

| (R) or (S)-8-triazo-5,6,7,8-tetrahydroquinoline | Pd-C (5% mol) | Anhydrous EtOH | Room Temp | 25 | - | [4] |

Table 2: Enantioselective Synthesis and Resolution

| Method | Substrate | Catalyst/Enzyme | Product | ee (%) | Yield (%) | Reference |

| Asymmetric Transfer Hydrogenation | 1-Aryl Substituted-3,4-dihydroisoquinolines | Rhodium complexes with (R)-CAMPY or (R)-Me-CAMPY ligands | Chiral isoquinoline alkaloids | up to 69 | Quantitative | [4] |

| Enzymatic Kinetic Resolution | (±)-5,6,7,8-Tetrahydroquinoline-8-ol | Lipase from Candida antarctica | (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | - | 88 and 86 respectively | [4] |

| Asymmetric Hydrogenation | 2-Substituted quinolines | Chiral Ru-diamine complexes | 2-Substituted tetrahydroquinolines | up to 97 | up to 99 | [2] |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol[4]

-

Reaction Setup: A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (500 mL) is prepared.

-

Reaction Conditions: The mixture is stirred for 30 hours at 60 °C.

-

Work-up: The lipase and molecular sieves are removed by filtration through a celite pad.

-

Purification: The filtrate is concentrated under vacuum, and the two products, (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by chromatography on silica gel with an ethyl acetate and hexane (7:3) eluent.

Protocol 2: Synthesis of (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline from Resolved Precursors[4]

-

Hydrolysis of the Acetate: The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer (1 eq.) and K₂CO₃ (4 eq.) in MeOH (10 mL) are stirred for 2 hours at room temperature. The MeOH is removed under vacuum, and the mixture is treated with H₂O and ethyl acetate. The organic phase is washed with brine and dried over anhydrous Na₂SO₄. The product is purified by column chromatography.

-

Azide Formation: A solution of the resulting (R)- or (S)-alcohol (1 eq.) in CH₂Cl₂ (10 mL), with DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.) is stirred at 0 °C.

-

Reduction to Amine: The resulting (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and Pd-C (5% mol) in anhydrous EtOH (5 mL) are stirred for 3 hours under an atmosphere of H₂ (25 atm) at room temperature. The Pd-C is removed by filtration on a celite pad, and the solvent is concentrated in a vacuum to yield the final amine product.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives as C5a and CXCR4 receptor antagonists highlights their potential in treating inflammatory diseases and cancer.

C5a Receptor Signaling Pathway

The C5a receptor (C5aR) is a G protein-coupled receptor that, upon binding its ligand C5a, initiates a signaling cascade leading to various inflammatory responses.[5][6] Antagonists of this receptor can mitigate these effects.

Caption: C5a Receptor Signaling Pathway and Antagonist Inhibition.

CXCR4 Signaling Pathway in Cancer

The CXCR4 receptor, when activated by its ligand CXCL12, promotes tumor growth, invasion, and metastasis.[7] Antagonists can disrupt these processes.

References

- 1. benchchem.com [benchchem.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-8-amine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of tetrahydroquinoline, it serves as a versatile building block in the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications, particularly in drug development and catalysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers. These properties are crucial for designing synthetic routes, understanding its reactivity, and predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Pale yellow oil | [3] |

| Boiling Point | 277.3 °C at 760 mmHg | [1] |

| Density | 1.081 g/cm³ | [1] |

| Refractive Index | 1.565 | [1] |

| Flash Point | 146 °C | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2] |

Chemical and Pharmacokinetic Properties

| Property | Value | Reference(s) |

| pKa (predicted) | 8.93 ± 0.20 | [1] |

| LogP | 1.8395 | [4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 0 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of available spectral data.

NMR Spectroscopy

¹H NMR (CDCl₃, 300 MHz, 25 °C): δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm.[3]

¹³C NMR (CDCl₃, 75 MHz, 25 °C): δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm.[3]

FTIR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for a derivative are noted below.

FTIR (cm⁻¹): 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2.[3] The broad band around 3334 cm⁻¹ is indicative of the N-H stretching of the primary amine.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

MS (ESI) of C₁₀H₁₄N₂ (m/z): calculated 162.1, found 163.2 [M+1]⁺.[3] Note: This data is for a methyl-substituted analog. The exact mass of this compound is 148.100048391.[1]

Experimental Protocols

The synthesis of this compound can be achieved through various routes, often starting from 5,6,7,8-tetrahydroquinolin-8-one or its derivatives. Below are detailed experimental protocols adapted from the literature.

Synthesis from 5,6,7,8-Tetrahydroquinolin-8-ol

This multi-step synthesis involves the conversion of the hydroxyl group to an azide, followed by reduction to the amine.

Step 1: Azidation of 5,6,7,8-Tetrahydroquinolin-8-ol [3]

-

Dissolve (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) (10 mL).

-

Add 4-Dimethylaminopyridine (DMAP) (6 eq.), methanesulfonyl chloride (MsCl) (4 eq.), and sodium azide (NaN₃) (50 eq.) to the solution at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfoxide (DMSO) (10 mL) and continue stirring for an additional 6 hours.

-

Quench the reaction with water and extract the product with a 3:7 mixture of ethyl acetate and hexane.

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the resulting (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel using a 15:85 mixture of ethyl acetate and hexane as the eluent.

Step 2: Reduction to this compound [3]

-

Dissolve (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and palladium on carbon (Pd/C) (5 mol%) in anhydrous ethanol (5 mL).

-

Stir the mixture for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.

-

Remove the Pd/C catalyst by filtration through a celite pad.

-

Concentrate the filtrate under vacuum to obtain the final product as a pale-yellow oil.

Caption: Synthetic pathway from 5,6,7,8-Tetrahydroquinolin-8-ol.

Applications in Drug Development and Catalysis

This compound is a valuable scaffold in medicinal chemistry and a precursor for chiral ligands in asymmetric catalysis.

Role in Medicinal Chemistry

The tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds.[5] Derivatives of this compound have been investigated for a range of therapeutic applications, including their use as C5a receptor antagonists and their potential as anticancer agents.[6][7] The amino group at the 8-position provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for drug screening. The chirality at the 8-position is often crucial for biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[5]

Application in Asymmetric Catalysis

Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline are effective ligands in metal-catalyzed asymmetric reactions.[3] These ligands, when complexed with metals such as rhodium or iridium, can catalyze reactions like asymmetric transfer hydrogenation with high enantioselectivity.[3] This is particularly important for the synthesis of chiral amines, which are key intermediates in the production of many pharmaceuticals.[3]

Caption: Applications of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value molecules. Its physical and chemical properties make it amenable to a variety of chemical transformations, while its structural motif is a cornerstone in the design of novel therapeutics and catalysts. This guide provides essential data and protocols to support further research and development involving this important chemical entity.

References

- 1. lookchem.com [lookchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-5,6,7,8-Tetrahydroquinolin-8-ol|Enantiopure [benchchem.com]

- 6. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of 5,6,7,8-Tetrahydroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroquinolin-8-amine, a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. This document consolidates its chemical identity, molecular structure, and key physicochemical properties. It further details established experimental protocols for its synthesis and presents available analytical data. While direct biological activity data for the parent compound is limited, this guide explores the significant therapeutic applications of its derivatives, particularly in oncology. The information is curated to support researchers and professionals in drug discovery and development in leveraging the therapeutic potential of the tetrahydroquinoline scaffold.

Chemical Identity and Molecular Structure

This compound is a bicyclic aromatic amine. The core structure consists of a pyridine ring fused to a cyclohexene ring, with an amine group substituted at the 8th position.

CAS Number: 298181-83-6

Molecular Formula: C₉H₁₂N₂

Molecular Structure:

Image of the molecular structure of this compound

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound and its hydrochloride salt are presented below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Weight | 148.21 g/mol | [1] |

| Monoisotopic Mass | 148.100048391 Da | [2] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

| logP (Predicted) | 1.8395 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Boiling Point (Predicted) | 259.1 °C | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1][4] |

(Note: Some data corresponds to the hydrochloride salt, CAS No. 1431726-92-9)

Synthesis and Experimental Protocols

This compound is primarily synthesized from 5,6,7,8-tetrahydroquinolin-8-one. Both racemic and enantioselective synthetic routes have been established.

General Synthesis from 5,6,7,8-Tetrahydroquinolin-8-one

A common synthetic pathway involves the conversion of the ketone to an oxime, followed by reduction to the amine.

Experimental Protocol:

-

Oximation: 5,6,7,8-Tetrahydroquinolin-8-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.

-

Reduction: The resulting 5,6,7,8-tetrahydroquinolin-8-one oxime is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Enantioselective Synthesis

Chiral separation or asymmetric synthesis is crucial for producing enantiomerically pure this compound, which is often required for stereospecific interactions with biological targets. One established method involves enzymatic kinetic resolution of a precursor.[5]

Experimental Protocol: Enzymatic Kinetic Resolution

-

Racemic Acetylation: Racemic 5,6,7,8-tetrahydroquinolin-8-ol is acetylated to produce the corresponding racemic acetate.

-

Enzymatic Hydrolysis: The racemic acetate is then subjected to enantioselective hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B). This selectively hydrolyzes one enantiomer of the acetate back to the alcohol, leaving the other enantiomer as the acetate.

-

Separation: The resulting mixture of the alcohol and the acetate enantiomers can be separated by chromatography.

-

Conversion to Amine: The separated enantiopure alcohol can then be converted to the corresponding amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through conversion to a sulfonate ester followed by displacement with azide and subsequent reduction.

A logical workflow for the enantioselective synthesis is depicted below:

References

The Rising Therapeutic Potential of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives: A Technical Overview

For Immediate Release

Novel derivatives of the 5,6,7,8-tetrahydroquinolin-8-amine scaffold are demonstrating significant promise in the fields of oncology, neurodegenerative disease, and infectious diseases. This technical guide provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Biological Activities and Quantitative Data

Recent research has highlighted the diverse biological activities of these derivatives, with the most prominent being antiproliferative, acetylcholinesterase inhibitory, and antimicrobial effects.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines.

A study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed significant antiproliferative activity.[1][2][3] The inhibitory concentrations (IC50) for some of the most active compounds are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| (R)-5a | A2780 (Ovarian Carcinoma) | 7.8 |

| MSTO-211H (Mesothelioma) | 9.1 | |

| HT-29 (Colorectal Adenocarcinoma) | 12.5 | |

| HeLa (Cervix Carcinoma) | 13.2 | |

| CEM (T-lymphocyte) | 14.8 | |

| (S)-5a | A2780 (Ovarian Carcinoma) | 10.2 |

| MSTO-211H (Mesothelioma) | 12.3 | |

| HT-29 (Colorectal Adenocarcinoma) | 15.8 | |

| HeLa (Cervix Carcinoma) | 17.1 | |

| CEM (T-lymphocyte) | 19.5 | |

| (R)-3a | A2780 (Ovarian Carcinoma) | 15.6 |

| (S)-3a | A2780 (Ovarian Carcinoma) | 20.1 |

| (R)-2b | A2780 (Ovarian Carcinoma) | 25.3 |

| (S)-2b | A2780 (Ovarian Carcinoma) | 30.5 |

Data compiled from studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds.[1][2][3]

Furthermore, another study synthesized novel tetrahydroquinolinones and identified (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) as a potent inhibitor of colorectal cancer (CRC) growth.[4] This compound was found to suppress colony formation and migration of HCT-116 cells.[4] Other research has also highlighted the anticancer activities of various tetrahydroquinoline derivatives against lung (A459) and breast (MCF7) cancer cell lines.[5][6]

Acetylcholinesterase (AChE) Inhibition

Derivatives of 5-amino-5,6,7,8-tetrahydroquinolinones have been designed and synthesized as acetylcholinesterase inhibitors, showing potential for the treatment of Alzheimer's disease.[7] These compounds are structurally related to huperzine A, a known cholinesterase inhibitor.[7] Additionally, novel tetrahydropyranodiquinolin-8-amines have been identified as non-hepatotoxic acetylcholinesterase inhibitors with antioxidant properties.[8] One promising compound, 7-(3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-pyrano[2,3-b:5,6-h']diquinolin-8-amine (2h), exhibited a non-competitive inhibition of human AChE with an IC50 value of 0.75 ± 0.01 μM.[8]

Antimicrobial and Antiviral Activities

The versatile bioactivity of this scaffold extends to antimicrobial and antiviral properties. Studies on 5,6,7,8-tetrahydropyrimido[4,5-b]quinoline derivatives have reported antimicrobial activity.[9][10] Specifically, certain compounds have shown potent growth inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[11] Furthermore, selected 5-sulphonamido-8-hydroxyquinoline derivatives have demonstrated marked antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV).[11]

Mechanisms of Action

The anticancer effects of these derivatives are attributed to their ability to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells.[1][2][3] The most active compound, (R)-5a, was shown to affect cell cycle phases, induce mitochondrial membrane depolarization, and elevate cellular ROS production in A2780 ovarian cancer cells.[1][2][3] Some tetrahydroquinolinones have been found to induce autophagy via the PI3K/AKT/mTOR signaling pathway by disrupting the cellular survival balance through massive oxidative stress.[4]

Caption: PI3K/AKT/mTOR signaling pathway targeted by tetrahydroquinolinone derivatives.

Experimental Protocols

General Synthesis of 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

The synthesis of these derivatives often starts from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine.[1] A general procedure for the formation of Schiff bases is as follows:

-

Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).

-

Add the desired aldehyde (1 equivalent) to the solution at 0 °C.

-

Stir the reaction mixture for 8 hours at 0 °C.

-

Add water (5 mL) to the reaction.

-

Extract the aqueous solution with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to obtain the product.

Caption: General workflow for the synthesis of Schiff base derivatives.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using a standard cell viability assay, such as the MTT or SRB assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37 °C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: After the incubation period, a viability reagent (e.g., MTT solution) is added to each well. Following another incubation period, the resulting formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Caption: Experimental workflow for in vitro antiproliferative assays.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology and neurodegenerative disorders, warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of these promising derivatives. The detailed methodologies and data presented herein provide a solid foundation for advancing the discovery and development of next-generation therapies based on this privileged chemical scaffold.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropyranodiquinolin-8-amines as new, non hepatotoxic, antioxidant, and acetylcholinesterase inhibitors for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Handling of 5,6,7,8-Tetrahydroquinolin-8-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of 5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Adherence to proper storage and handling protocols is crucial to ensure the compound's integrity, minimize degradation, and safeguard laboratory personnel.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[2] As a hydrochloride salt, it exhibits high water solubility and is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property necessitates storage in tightly sealed containers with desiccants.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 1431726-92-9 (for the (R)-enantiomer hydrochloride) | [4] |

| Molecular Formula | C₉H₁₃ClN₂ | [4] |

| Molecular Weight | 184.67 g/mol | [4] |

| Appearance | White crystalline powder | [2] |

| Solubility | High water solubility (>100 mg/mL) | [2] |

| Storage Temperature | 2-8°C | [2] |

Stability Profile and Degradation Pathways

The primary degradation risks for this compound hydrochloride are oxidation and photolysis. The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air and light. Tetrahydroquinoline derivatives, in general, are also known to be light-sensitive.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound hydrochloride.

Quantitative Stability Data

While specific quantitative stability data for this compound hydrochloride is not extensively available in public literature, the following table illustrates the expected format for such data based on forced degradation studies. These studies are designed to identify potential degradation products and determine the intrinsic stability of the molecule.

Table 2: Illustrative Forced Degradation Study Results for this compound Hydrochloride

| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradants (Illustrative) |

| Acid Hydrolysis (0.1 M HCl) | 24 h | 60°C | 5-10% | N/A |

| Base Hydrolysis (0.1 M NaOH) | 24 h | 60°C | 10-15% | N/A |

| Oxidation (3% H₂O₂) | 24 h | 25°C | 15-25% | Oxidized derivatives |

| Thermal Degradation | 7 days | 80°C | < 5% | N/A |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 20-30% | Photodegradants |

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how stability data should be presented. Actual results may vary.

Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the quality and stability of this compound hydrochloride.

Storage

-

Solid Compound: Store in a tightly sealed, light-resistant container at 2-8°C.[2] Due to its hygroscopic nature, storage in a desiccator or with a desiccant is highly recommended.

-

Solutions: For short-term storage (up to one month), solutions should be kept at -20°C. For long-term storage (up to six months), it is recommended to store solutions at -80°C. To avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots.

Handling

This compound is classified as a hazardous substance and should be handled with care in a well-ventilated area, preferably a fume hood.[5][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[6][7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[6][7]

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn to prevent skin contact.[6][7]

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.[6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[8]

Experimental Protocols

Protocol for Weighing and Dissolving a Hygroscopic and Light-Sensitive Compound

-

Preparation: Before starting, ensure all necessary PPE is worn. Prepare a clean, dry, and organized workspace within a fume hood.

-

Weighing:

-

Use a calibrated analytical balance.

-

To minimize exposure to air and moisture, use a weighing boat or a tared vial with a cap.

-

Quickly transfer the desired amount of this compound hydrochloride to the weighing vessel and immediately close the stock container and the weighing vessel.

-

-

Dissolution:

-

Use a suitable dry solvent (e.g., anhydrous DMSO, ethanol, or water, depending on the experimental requirements).

-

In a light-protected vial (e.g., an amber vial), add the solvent to the weighed compound.

-

Vortex or sonicate the mixture until the compound is fully dissolved.

-

If the solution is not for immediate use, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

-

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound hydrochloride.

Caption: A typical experimental workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

-

Oxidation: Treat the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculate the percentage of degradation and identify and quantify any significant degradation products.

-

By following these guidelines, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of this compound hydrochloride, thereby maintaining the integrity of their research and development activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. DailyMed - PHENTERMINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. youtube.com [youtube.com]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

Methodological & Application

Application Notes: 5,6,7,8-Tetrahydroquinolin-8-amine as a Chiral Ligand in Asymmetric Synthesis

Introduction

5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives have emerged as a significant class of chiral ligands in the field of asymmetric synthesis. These ligands, particularly the chiral diamine known as CAMPY and its 2-methyl analogue (Me-CAMPY), possess a rigid tetrahydroquinoline backbone which, when combined with a chiral amino group, creates a well-defined stereochemical environment around a metal center. This structural feature is instrumental in achieving high levels of stereocontrol in various catalytic transformations. The primary application of these ligands to date has been in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, yielding valuable chiral alcohols and amines, which are key intermediates in the synthesis of pharmaceuticals and biologically active compounds.[1][2]

The synthesis of these chiral ligands often involves an enzymatic kinetic resolution of a racemic precursor, such as (±)-5,6,7,8-tetrahydroquinolin-8-ol, followed by conversion to the desired chiral amine.[1] Once prepared, these ligands are complexed with transition metals, most notably rhodium and iridium, to form active catalysts for asymmetric reactions.

Applications in Asymmetric Transfer Hydrogenation (ATH)

The metal complexes of this compound derivatives have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of a range of substrates.

1. ATH of Aryl Ketones:

Iridium(III) complexes bearing 8-amino-5,6,7,8-tetrahydroquinoline ligands, such as CAMPY, have demonstrated high efficiency in the reduction of a variety of prochiral aryl ketones.[3] These reactions typically proceed with good enantioselectivity. For instance, the reduction of 1-(o-tolyl)ethan-1-one has been achieved with an enantiomeric excess (ee) of 86%.[3] A particularly noteworthy application is in the ATH of β-amino keto esters, which are precursors to β-lactams. The catalyst [Cp*Ir(H2O)(L1)]SO4, where L1 is the CAMPY ligand, has been used to reduce 2-(benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, affording the corresponding alcohol with an excellent 99% ee.[3]

2. ATH of 1-Aryl Substituted-3,4-dihydroisoquinolines (DHIQs):

Rhodium complexes of CAMPY and Me-CAMPY have been successfully employed in the ATH of DHIQs, which are crucial intermediates for the synthesis of biologically active alkaloids.[4][5][6] While the enantiomeric excess in these reactions can be modest, quantitative conversions are often achieved. The use of additives, such as La(OTf)3, has been shown to be beneficial, especially for more sterically hindered substrates.[4][7]

Data Presentation

The following tables summarize the performance of this compound based ligands in asymmetric transfer hydrogenation reactions.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones with Ir(III)-CAMPY Catalyst

| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

| 1-(o-tolyl)ethan-1-one | [CpIr(H2O)(CAMPY)]SO4 | 86% | [3] |

| 2-(benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | [CpIr(H2O)(CAMPY)]SO4 | 99% | [3] |

Table 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines with Rh(III)-CAMPY/Me-CAMPY Catalysts

| Substrate | Catalyst | Conversion | Enantiomeric Excess (ee) | Additive | Reference |

| 1-phenyl-3,4-dihydroisoquinoline | [Rh(Cp)((R)-Me-CAMPY)Cl]Cl | Quantitative | up to 69% | La(OTf)3 | [4][7] |

| Various substituted 1-aryl DHIQs | [Rh(Cp)((R)-Me-CAMPY)Cl]Cl | Quantitative | Modest | La(OTf)3 | [4][7] |

Experimental Protocols

Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol is adapted from literature procedures and involves a key enzymatic resolution step.[1]

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Dissolve (±)-5,6,7,8-tetrahydroquinolin-8-ol in a suitable solvent such as diisopropyl ether.

-

Add vinyl acetate (5 equivalents), lipase from Candida antarctica (e.g., Novozym 435, 0.5 equivalents), and 4Å molecular sieves (5 equivalents).[2]

-

Stir the mixture at 60 °C for 30 hours, monitoring the reaction progress by chiral HPLC.[2]

-

After the reaction, filter off the lipase and molecular sieves through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel chromatography.[2]

-

Hydrolyze the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline to obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Part B: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-CAMPY

-

Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in dichloromethane (CH2Cl2) at 0 °C.[2]

-

Add 4-dimethylaminopyridine (DMAP, 6 equivalents), methanesulfonyl chloride (MsCl, 4 equivalents), and sodium azide (NaN3, 50 equivalents).[2]

-

Stir the mixture at room temperature for 30 minutes, then add dimethyl sulfoxide (DMSO) and continue stirring for 6 hours.[2]

-

Quench the reaction with water and extract the product with a mixture of ethyl acetate and hexane.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline by silica gel chromatography.[2]

-

Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.[2]

-

Add triphenylphosphine (PPh3, 1.2 equivalents) and stir the mixture at room temperature overnight.[2]

-

Extract the final product, (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY), with a suitable organic solvent, dry, and concentrate.[2]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

This protocol provides a general method for the ATH of DHIQs using a chiral rhodium catalyst.[2]

-

In a reaction vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in water (1 mL).[2]

-

Add a formic acid/triethylamine azeotropic mixture (HCOOH:Et3N, 5:2, 0.1 mL) as the hydrogen source.[2]

-